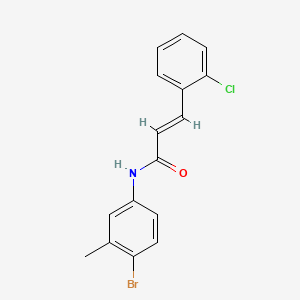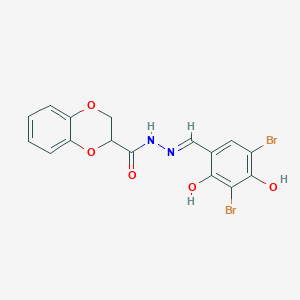![molecular formula C19H20FN3O2S B6028551 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6028551.png)
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural and biological properties.5]decan-6-one.
科学的研究の応用
7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess significant antimicrobial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells.
作用機序
The mechanism of action of 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act by inhibiting bacterial cell wall synthesis and disrupting cancer cell division. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
In addition to its antimicrobial and anticancer activity, this compound has been shown to exhibit other biochemical and physiological effects. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, its potent anticancer activity makes it a potential candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the development of new antibiotics based on this compound. Given its broad-spectrum antimicrobial activity, it may be possible to modify its structure to improve its efficacy and reduce the development of antibiotic resistance. Another potential direction is the development of new anticancer therapies based on this compound. Further studies are needed to elucidate its exact mechanism of action and identify potential targets for cancer therapy. Additionally, its anti-inflammatory and antioxidant properties may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
合成法
The synthesis of 7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 4-fluorobenzylamine and 1,3-thiazol-4-ylcarbonyl chloride in the presence of triethylamine. The resulting product is then reacted with 2,7-diazaspiro[4.5]decan-6-one to obtain the final product. The synthesis method is relatively straightforward and has been reported in several research articles.
特性
IUPAC Name |
7-[(4-fluorophenyl)methyl]-2-(1,3-thiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c20-15-4-2-14(3-5-15)10-22-8-1-6-19(18(22)25)7-9-23(12-19)17(24)16-11-26-13-21-16/h2-5,11,13H,1,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVCJVVPLHFHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CSC=N3)C(=O)N(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-(3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6028472.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6028482.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6028489.png)
![7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6028496.png)
![N-(3-hydroxypropyl)-3-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]propanamide](/img/structure/B6028497.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6028500.png)
![3-[(diethylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028504.png)
![2,2'-[(3-methylcyclohexyl)imino]diethanol](/img/structure/B6028507.png)

![N-(3,4-dichlorophenyl)-2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6028525.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6028534.png)
![7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6028554.png)
![6-bromo-2-(2,5-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6028569.png)